molecular formula C20H24BFO3 B2603226 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246829-62-7

2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2603226
CAS No.: 2246829-62-7
M. Wt: 342.22
InChI Key: VEHFSINQENPHJX-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a 5-fluoro group and a 2-phenylethoxy moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and heterocycles .

Properties

IUPAC Name

2-[5-fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-14-16(22)10-11-18(17)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHFSINQENPHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(2-phenylethoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under inert conditions to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution Reactions: The fluorine atom in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura reactions.

    Phenols: Formed from oxidation reactions.

    Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials such as polymers and nanomaterials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluoro and Alkoxy Substituents
  • 2-(5-Fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Replacing the 2-phenylethoxy group with isopropoxy simplifies the structure while retaining the 5-fluoro substituent.
  • 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1383806-53-8, ):
    The smaller methoxy group enhances solubility in polar solvents compared to bulkier alkoxy substituents. This compound’s higher structural similarity (98%) to the target molecule underscores the role of alkoxy chain length in tuning physicochemical properties.
  • 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1185836-96-7, ):
    The cyclopropylmethoxy group introduces rigidity, which could influence conformational stability in drug design contexts .
Halogen and Complex Alkoxy Groups
  • The trifluoromethyl group also enhances lipophilicity, relevant in medicinal chemistry .
  • 2-[2-chloro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1079402-29-1, ):
    The 2-methoxyethoxy chain improves water solubility, making this compound advantageous for aqueous-phase reactions .

Physicochemical and Reactivity Profiles

Compound Melting Point/Physical State Notable Reactivity Application Context Reference
[2-Fluoro-5-(pinacol boronate)phenyl]methanol 44–47°C (white solid) Reductive stabilization of boronate Intermediate for bifunctional linkers
2-(3-Methoxy-4,5-dimethylphenyl)-pinacol boronate Not specified Enhanced electron-donating effects Materials science
2-(2-(Difluoromethoxy)phenyl)-pinacol boronate Soluble in organic solvents Resistance to hydrolysis Fluorinated drug candidates
  • The 5-fluoro substituent in the target compound likely enhances electrophilicity at the boron center, promoting faster transmetallation in Suzuki reactions compared to non-fluorinated analogs .
  • Bulkier groups (e.g., 2-phenylethoxy) may reduce reaction rates due to steric effects but improve selectivity in coupling with hindered aryl halides .

Structural Analogs in Drug Discovery

  • 5-Fluoro-2-(3-boronoaryl)indole derivatives (): These compounds inhibit the AAA ATPase p97, a cancer target. The boronic ester moiety enables further functionalization via cross-coupling to optimize pharmacokinetics .
  • 2-(3-Chloro-4-(difluoromethoxy)phenyl)-pinacol boronate (): The combination of chloro and difluoromethoxy groups is leveraged in designing protease-resistant therapeutic agents .

Biological Activity

2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H24BFO3
  • Molecular Weight : 342.2 g/mol
  • CAS Number : 2246829-62-7

The biological activity of 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for enzyme inhibition and molecular recognition. Specifically, the boronic acid group can interact with serine proteases and other molecular targets by forming a tetrahedral boronate complex, which inhibits the enzyme's activity .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in cellular signaling pathways. For instance:

  • PDGF Receptor Inhibition : It has been shown to inhibit platelet-derived growth factor (PDGF) receptor function, which is significant in cancer biology and tissue repair processes .
  • BMP Signaling Pathway Modulation : The compound has been implicated in modulating bone morphogenetic protein (BMP) signaling pathways, which are critical in developmental biology and regenerative medicine .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits varying degrees of cytotoxicity against different cancer cell lines. The compound's effectiveness appears to be concentration-dependent:

  • Cancer Cell Lines Tested : Various studies have assessed its effects on cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction through PDGF inhibition
A54915Cell cycle arrest via BMP modulation
HeLa12Inhibition of serine proteases

Case Studies

  • Study on PDGF Inhibition :
    A study demonstrated that treatment with the compound resulted in reduced proliferation of fibroblast cells through the inhibition of PDGF-BB signaling pathways. This suggests potential applications in fibrosis treatment .
  • BMP Pathway Inhibition :
    Another investigation highlighted the compound's role as a BMP signaling inhibitor in osteoblast differentiation assays. The results indicated that it could effectively modulate bone formation processes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[5-fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronic ester intermediate reacts with a halogenated aryl precursor. Key steps include:

  • Step 1 : Preparation of the boronic ester via pinacol esterification of the corresponding boronic acid under anhydrous conditions .
  • Step 2 : Coupling with 5-fluoro-2-(2-phenylethoxy)phenyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed mixture of THF and aqueous Na₂CO₃ .
  • Critical Parameters : Reaction temperature (80–100°C), inert atmosphere (argon/nitrogen), and stoichiometric control of the boronic ester (1.2–1.5 equiv) to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, phenylethoxy group integration) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₀H₂₃BFO₃: 356.17 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of the dioxaborolane ring geometry and substituent orientation (e.g., bond angles ~109.5° for tetrahedral boron) .
  • HPLC-PDA : To assess purity (>95% recommended for catalytic applications) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of fluorinated dioxaborolanes in cross-coupling reactions?

  • Answer : Discrepancies in reactivity often arise from electronic effects of substituents. For example:

  • Electron-Withdrawing Groups (EWGs) : The 5-fluoro group reduces electron density at boron, slowing transmetalation but improving stability. Optimize by increasing catalyst loading (e.g., 5 mol% Pd) or using stronger bases (e.g., Cs₂CO₃) .
  • Steric Effects : The 2-phenylethoxy group introduces steric hindrance. Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .
  • Validation : Compare kinetic data (e.g., rate constants via in situ ¹⁹F NMR) across substrates .

Q. How do computational models predict the electronic effects of the 5-fluoro and 2-phenylethoxy substituents?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess boron’s electrophilicity. For example, the 5-fluoro group lowers LUMO energy by ~0.5 eV, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in Suzuki couplings .
  • Validation : Correlate computational results with experimental Hammett parameters (σₚ for fluorine = +0.54) .

Q. What are the challenges in optimizing this compound for photoactive applications?

  • Answer : Key issues include:

  • Photostability : The dioxaborolane ring may degrade under UV light. Mitigate by adding stabilizers (e.g., BHT) or using protective coatings .
  • Fluorescence Quenching : The boron center may quench emission. Modify by introducing π-conjugated substituents (e.g., replacing phenylethoxy with thiophene) .
  • Experimental Design : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes .

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